2-Butoxy-5-nitrobenzaldehyde
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Overview
Description
2-Butoxy-5-nitrobenzaldehyde is an organic compound with the molecular formula C11H13NO4. It is a derivative of benzaldehyde, featuring a butoxy group at the second position and a nitro group at the fifth position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butoxy-5-nitrobenzaldehyde typically involves the nitration of 2-butoxybenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to avoid over-nitration and decomposition of the product .
Industrial Production Methods: Industrial production of this compound may involve a multi-step process, starting with the preparation of 2-butoxybenzaldehyde, followed by nitration. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Butoxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 2-Butoxy-5-aminobenzaldehyde.
Oxidation: 2-Butoxy-5-nitrobenzoic acid.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Butoxy-5-nitrobenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs and active pharmaceutical ingredients.
Material Science: It is utilized in the production of polymers and advanced materials.
Biological Studies: The compound is used in biochemical assays and as a reagent in various biological experiments.
Mechanism of Action
The mechanism of action of 2-Butoxy-5-nitrobenzaldehyde involves its reactivity due to the presence of both the aldehyde and nitro functional groups. The aldehyde group is highly reactive towards nucleophiles, while the nitro group can undergo reduction and other transformations. These functional groups allow the compound to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
2-Nitrobenzaldehyde: Similar in structure but lacks the butoxy group, making it less hydrophobic.
5-Nitro-2-methoxybenzaldehyde: Contains a methoxy group instead of a butoxy group, affecting its solubility and reactivity.
2-Chlorobenzaldehyde: Has a chlorine atom instead of a nitro group, leading to different chemical properties and reactivity.
Uniqueness: 2-Butoxy-5-nitrobenzaldehyde is unique due to the presence of both the butoxy and nitro groups, which impart distinct chemical properties. The butoxy group increases the compound’s hydrophobicity, while the nitro group enhances its reactivity in various chemical transformations. This combination makes it a valuable compound in organic synthesis and industrial applications .
Properties
Molecular Formula |
C11H13NO4 |
---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
2-butoxy-5-nitrobenzaldehyde |
InChI |
InChI=1S/C11H13NO4/c1-2-3-6-16-11-5-4-10(12(14)15)7-9(11)8-13/h4-5,7-8H,2-3,6H2,1H3 |
InChI Key |
IRSYSICSOSZGGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)[N+](=O)[O-])C=O |
Origin of Product |
United States |
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